molecular formula C16H16N2O3 B2914922 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide CAS No. 941889-84-5

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide

Cat. No. B2914922
CAS RN: 941889-84-5
M. Wt: 284.315
InChI Key: JBWMNNZACUUXNY-UHFFFAOYSA-N
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Description

“N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring and a carboxamide group .


Molecular Structure Analysis

The compound has a molecular formula of C20H18N2O2 and a molecular weight of 318.4 g/mol . It contains a pyrrolidine ring, a furan ring, and a carboxamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 318.136827821 g/mol . The topological polar surface area of the compound is 40.6 Ų .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide”, have been reported to exhibit antiviral activities. Compounds with indole scaffolding have shown inhibitory activity against influenza A and other viruses . The potential of this compound in antiviral research could be explored by synthesizing derivatives and testing their efficacy against a range of RNA and DNA viruses.

Anti-inflammatory and Analgesic Applications

Certain indole derivatives have demonstrated significant anti-inflammatory and analgesic activities . The compound could be investigated for its potential to act as an inhibitor of inflammatory pathways, offering a new avenue for the treatment of chronic inflammatory diseases.

Anticancer Applications

The structural framework of indole is present in many synthetic drug molecules with anticancer properties. By modifying the indole nucleus, researchers have developed compounds with high affinity to multiple receptors, which could be beneficial in cancer therapy . The compound “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” may be a candidate for creating new derivatives with antitumor activity.

Antimicrobial Applications

Indole derivatives are known to possess antimicrobial properties, making them of interest in the development of new antibiotics . The compound could be synthesized into various scaffolds to screen for pharmacological activities against resistant microbial strains.

Neuroprotective Applications

Thiazole derivatives, which are structurally related to the compound , have shown neuroprotective effects . This suggests that “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” could be explored for its potential use in protecting neuronal cells from damage or degeneration.

Antidiabetic Applications

Indole derivatives have been associated with antidiabetic activities . The compound could be studied for its ability to modulate metabolic pathways and provide a new approach to diabetes management.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . The compound could be examined for its effects on plant physiology, potentially leading to applications in agriculture and horticulture.

Antitubercular Applications

Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects , there is a possibility that “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” could be effective against Mycobacterium tuberculosis. Research could focus on synthesizing derivatives and evaluating their efficacy in treating tuberculosis.

properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-6-7-12(17-16(20)14-4-3-9-21-14)10-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWMNNZACUUXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

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